[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride
Overview
Description
[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride: is a chemical compound with the molecular formula C7H13ClN2O2 and a molecular weight of 192.64 g/mol . This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride typically involves the reaction of imidazole derivatives with methoxyethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding or .
Reduction: Reduction reactions can convert it into or .
Substitution: It can participate in substitution reactions, especially at the imidazole ring, to form various substituted derivatives .
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4)
Substitution reagents: Halides, Sulfonates
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted imidazole derivatives
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a biological probe to study enzyme activities.
- Used in the development of biomolecular sensors .
Medicine:
- Explored for its potential antimicrobial and antifungal properties.
- Studied for its role in drug delivery systems .
Industry:
- Utilized in the production of specialty chemicals .
- Employed in the formulation of advanced materials .
Mechanism of Action
The mechanism of action of [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride involves its interaction with biological targets such as enzymes and receptors . The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects , including antimicrobial activity and modulation of biochemical pathways .
Comparison with Similar Compounds
- (1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride
- (1-Cyclohexyl-1H-imidazol-5-yl)methanol
- (1-Ethyl-1H-imidazol-2-yl)methanol
Comparison:
- [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride is unique due to its methoxyethyl group , which imparts distinct chemical properties and biological activities .
- The presence of the methoxyethyl group enhances its solubility and reactivity compared to other imidazole derivatives .
Properties
IUPAC Name |
[3-(2-methoxyethyl)imidazol-4-yl]methanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-11-3-2-9-6-8-4-7(9)5-10;/h4,6,10H,2-3,5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBQYLYSNXVSSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC=C1CO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255717-77-1 | |
Record name | 1H-Imidazole-5-methanol, 1-(2-methoxyethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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